molecular formula C26H25N5O2S B2417097 N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-54-8

N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2417097
CAS RN: 904575-54-8
M. Wt: 471.58
InChI Key: ZLRYXSUGEDTFOI-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that contains several functional groups and rings, including a triazoloquinazolin ring, a sulfonamide group, and a methylbenzyl group. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the triazoloquinazolin ring. The electron-donating methyl groups and the electron-withdrawing sulfonamide group could create interesting electronic effects that influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the amine group could participate in acid-base reactions, and the sulfonamide group could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent, and its melting point would depend on the strength of the intermolecular forces .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and studying its reactivity and properties in more detail .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16-9-11-20(12-10-16)15-27-24-21-7-5-6-8-22(21)31-25(28-24)26(29-30-31)34(32,33)23-18(3)13-17(2)14-19(23)4/h5-14H,15H2,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRYXSUGEDTFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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